1-(2-Chlorophenyl)cyclopentanamine
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Overview
Description
1-(2-Chlorophenyl)cyclopentanamine is an organic compound with the molecular formula C11H14ClN It is a cyclopentane derivative where an amine group is attached to a cyclopentane ring, which is further substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)cyclopentanamine can be achieved through several methods. One common approach involves the reaction of 2-chlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction of the resulting imine intermediate. Another method involves the cyclization of 2-chlorophenylcyclopentanone with ammonia or an amine under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-chlorophenylcyclopentanone or 2-chlorobenzoic acid.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted phenylcyclopentanamines.
Scientific Research Applications
1-(2-Chlorophenyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)cyclopentanamine: Similar structure but with the chlorine atom at the 3-position of the phenyl ring.
1-(2-Fluorophenyl)cyclopentanamine: Similar structure with a fluorine atom instead of chlorine.
N-[(4-Chlorophenyl)methyl]cyclopentanamine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2-Chlorophenyl)cyclopentanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
856563-66-1 |
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Molecular Formula |
C11H14ClN |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14ClN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2 |
InChI Key |
KGVQTPAKGZAJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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